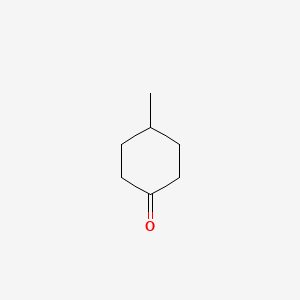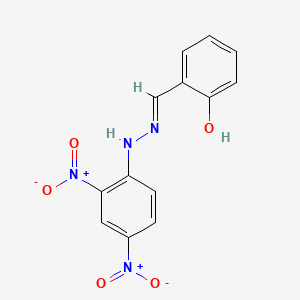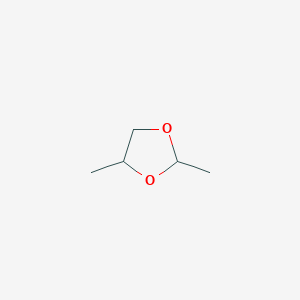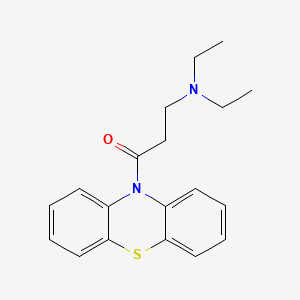
TETRAAMMINEPLATINUM(II) TETRACHLORO-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis and Structure
- Ti3+ self-doped titanium–zinc hybrid oxides with varied phase compositions and morphologies have been synthesized using Zn powder as both reductant and Zn source, revealing the influence of Ti/Zn molar ratios and preparation processes on the structural and morphological characteristics of the products (Fu et al., 2015).
- Studies in the ZnO-TiO2 system disclosed the formation of compounds like Zn2TiO4 and ZnTiO3, providing insights into compound formation and crystal structure (Bartram & Slepetys, 1961).
Chemical Reactions and Properties
- The synthesis of ZnO nanorod doped titanium dioxide nanosheets demonstrated not only the methodological advancements but also the biocompatibility of these materials, highlighting their semiconductor properties without toxicity at certain concentrations (Rajendran et al., 2018).
- Comparison of photocatalytic properties between ZnO and TiO2 has shown that ZnO exhibits lower efficiency compared to TiO2 under specific conditions, pointing towards the critical factors affecting the performance of these materials in photocatalytic applications (Bica & Melo, 2020).
Aplicaciones Científicas De Investigación
Platinum-Based Chemotherapeutics: Mechanisms and Effects
Platinum-based chemotherapeutic agents, such as cisplatin, are among the most widely used treatments for various solid tumors. Their effectiveness primarily stems from their interaction with DNA, leading to apoptosis of cancer cells. The immunogenic effects of these compounds, including cisplatin, carboplatin, and oxaliplatin, enhance their anticancer efficacy by modulating the immune system. This modulation involves the induction of an immunogenic type of cancer cell death, characterized by the exposure of calreticulin and the release of ATP and high-mobility group protein box-1 (HMGB-1), which can potentiate the immune response against tumor cells (Hato et al., 2014).
Advances in Platinum Drug Research
Research on platinum compounds has extended beyond their direct cytotoxic effects to include their potential for immunomodulation. This includes the modulation of STAT signaling and the enhancement of the effector immune response, which could be leveraged to improve the clinical efficacy of platinum-based treatments. Clinical studies are exploring these immunogenic properties to maximize the therapeutic benefits of platinum chemotherapeutics (Hato et al., 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
Número CAS |
13820-46-7 |
|---|---|
Nombre del producto |
TETRAAMMINEPLATINUM(II) TETRACHLORO- |
Fórmula molecular |
Cl8H12N4Pt3 |
Peso molecular |
936.98008 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1143422.png)